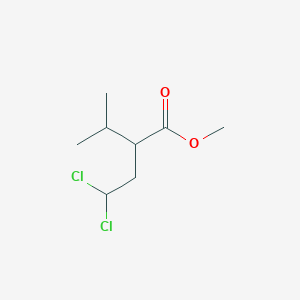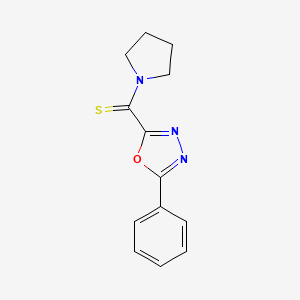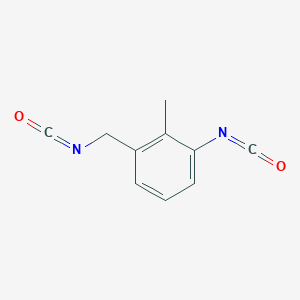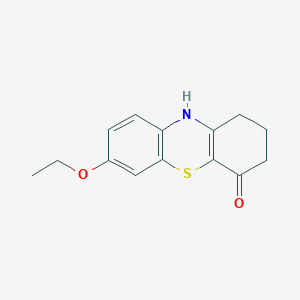![molecular formula C26H28N4S2 B14380344 2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole CAS No. 90012-14-9](/img/structure/B14380344.png)
2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole is a complex organic compound featuring a thiazole ring system Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
The synthesis of 2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of piperidinyl phenyl groups. Reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may scale up these reactions, optimizing for yield and purity through controlled reaction environments and purification techniques.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms within the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole has been explored for its potential in several scientific research areas:
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new biochemical tools.
Industry: Its stability and reactivity profile make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
作用機序
The mechanism by which 2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole exerts its effects is closely related to its ability to interact with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of biological pathways. The thiazole ring’s aromaticity and the presence of piperidinyl groups contribute to its binding affinity and specificity.
類似化合物との比較
Similar compounds include other thiazole derivatives and heterocyclic compounds with comparable structures. Examples include:
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An antineoplastic agent with a thiazole ring.
Compared to these compounds, 2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole is unique due to its specific substitution pattern and potential for diverse applications in both scientific research and industry.
特性
CAS番号 |
90012-14-9 |
|---|---|
分子式 |
C26H28N4S2 |
分子量 |
460.7 g/mol |
IUPAC名 |
2,5-bis(4-piperidin-1-ylphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C26H28N4S2/c1-3-15-29(16-4-1)21-11-7-19(8-12-21)23-27-25-26(31-23)28-24(32-25)20-9-13-22(14-10-20)30-17-5-2-6-18-30/h7-14H,1-6,15-18H2 |
InChIキー |
NGZKPGJEHAMIAP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(S3)N=C(S4)C5=CC=C(C=C5)N6CCCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one](/img/structure/B14380274.png)
![2,6-Bis[(propan-2-yl)oxy]oxane](/img/structure/B14380277.png)
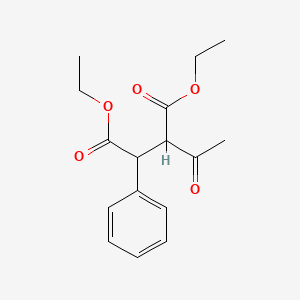
![1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B14380285.png)
![{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14380289.png)

